1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide
Overview
Description
1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a naphthalene moiety through a methylene bridge, with a methoxy group at the 2-position of the naphthalene ring
Preparation Methods
The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and piperidine-3-carboxylic acid as the primary starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-methoxynaphthalene with a suitable reagent to introduce a methylene bridge. This can be achieved using reagents like formaldehyde or paraformaldehyde under acidic conditions.
Coupling Reaction: The intermediate is then coupled with piperidine-3-carboxylic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions with reagents like halides or amines to form new derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Induction of Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Comparison with Similar Compounds
1-[(2-Methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
2-Methoxynaphthalene: A simpler compound with a methoxy group on the naphthalene ring, used in the synthesis of more complex molecules.
Piperidine Derivatives: Compounds containing the piperidine ring, which are widely used in medicinal chemistry for drug development.
Naphthalene Derivatives: Compounds containing the naphthalene moiety, known for their diverse biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-9-8-13-5-2-3-7-15(13)16(17)12-20-10-4-6-14(11-20)18(19)21/h2-3,5,7-9,14H,4,6,10-12H2,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMBANSDAFYAQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCCC(C3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.